molecular formula C14H20BrNO B7865260 5-bromo-N-(cyclohexylmethyl)-2-methoxyaniline

5-bromo-N-(cyclohexylmethyl)-2-methoxyaniline

Cat. No.: B7865260
M. Wt: 298.22 g/mol
InChI Key: HIHVAHPHYOCVLP-UHFFFAOYSA-N
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Description

5-Bromo-N-(cyclohexylmethyl)-2-methoxyaniline is an organic compound characterized by a bromine atom, a cyclohexylmethyl group, and a methoxy group attached to an aniline core

Synthetic Routes and Reaction Conditions:

  • Bromination: The compound can be synthesized by brominating 2-methoxyaniline using bromine in the presence of a suitable catalyst.

  • Cyclohexylmethyl Group Addition: The cyclohexylmethyl group can be introduced through a reductive amination reaction involving cyclohexylmethylamine and an appropriate aldehyde or ketone.

Industrial Production Methods:

  • Batch Process: Industrial production often involves a batch process where raw materials are added in specific quantities and reaction conditions are carefully controlled to ensure product consistency.

  • Continuous Flow Process: Some industrial setups may use a continuous flow process to enhance production efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromyl chloride.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using nucleophiles like sodium iodide.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Sodium iodide (NaI) in acetone.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of iodides or other halides.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Biology: It serves as a building block in the design of bioactive compounds. Medicine: Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to biological responses. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

  • 4-Bromo-N-(cyclohexylmethyl)-2-methoxyaniline: Similar structure with a different position of the bromine atom.

  • 5-Bromo-N-(cyclohexylmethyl)-2-hydroxyaniline: Similar structure with a hydroxyl group instead of a methoxy group.

Uniqueness: The presence of the methoxy group at the 2-position and the bromine atom at the 5-position gives this compound distinct chemical properties compared to its analogs.

This detailed overview provides a comprehensive understanding of 5-bromo-N-(cyclohexylmethyl)-2-methoxyaniline, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

5-bromo-N-(cyclohexylmethyl)-2-methoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO/c1-17-14-8-7-12(15)9-13(14)16-10-11-5-3-2-4-6-11/h7-9,11,16H,2-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHVAHPHYOCVLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)NCC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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